molecular formula C8H12ClN3O B8499856 N-(3-[chloroacetamido]propyl)imidazole

N-(3-[chloroacetamido]propyl)imidazole

Cat. No.: B8499856
M. Wt: 201.65 g/mol
InChI Key: KOOYMNNVSIFQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[chloroacetamido]propyl)imidazole is a synthetic organic compound featuring an imidazole heterocycle linked to a chloroacetamide group via a propyl chain. This structure makes it a valuable bifunctional reagent and key synthetic intermediate in medicinal chemistry and drug discovery research. The imidazole ring is a privileged scaffold in pharmacology, known for its wide spectrum of biological activities . This ring system is a core component in several commercially available drugs and is the subject of ongoing research for developing new therapeutic agents . The reactive chloroacetamide moiety allows this compound to act as an electrophile, facilitating its use in nucleophilic substitution reactions to create more complex molecules. Researchers can utilize this compound as a critical precursor in the synthesis of novel compounds for various research applications. Its potential is particularly significant in the development of anticancer agents, as imidazole derivatives are known to interact with biological targets such as DNA, proteins, and enzymes to halt cell division . Furthermore, its applications extend to creating molecules with investigated antibacterial and antifungal properties, given the established efficacy of imidazole-based compounds against various microbial strains . This product is intended for research purposes as a chemical building block or a standard for analytical method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C8H12ClN3O/c9-6-8(13)11-2-1-4-12-5-3-10-7-12/h3,5,7H,1-2,4,6H2,(H,11,13)

InChI Key

KOOYMNNVSIFQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)CCl

Origin of Product

United States

Molecular Mechanisms of Action in Biological Systems Non Clinical Investigations

Covalent Inhibition and Protein Targeting

A primary mechanism of action for compounds containing a chloroacetamide functional group is the formation of covalent bonds with target proteins. This irreversible interaction can lead to the potent and sustained inhibition of protein function.

The chloroacetamide moiety is an electrophilic group, making it susceptible to attack by nucleophilic amino acid residues within proteins. Cysteine, with its thiol group, is a particularly common target for such covalent modification. nih.govmdpi.com The sulfur atom in the cysteine residue acts as a potent nucleophile, attacking the carbon atom of the chloroacetamide group and displacing the chlorine atom. This results in the formation of a stable thioether bond, effectively tethering the inhibitor to the protein. nih.gov

This reactivity is not indiscriminate; the specific protein environment and the accessibility of the cysteine residue play a crucial role. For instance, in the context of Transcriptional Enhanced Associate Domain (TEAD) proteins, chloroacetamide-containing fragments have been shown to form a covalent bond with a conserved cysteine located within a deep hydrophobic pocket. nih.gov Similarly, chloroacetamide herbicides have been demonstrated to covalently bind to the active site cysteine of condensing enzymes like chalcone synthase. nih.gov This targeted reactivity underscores the potential for designing specific covalent inhibitors by exploiting the presence of nucleophilic residues in the binding sites of target proteins.

The formation of a covalent bond between the chloroacetamide group and a nucleophilic residue on a target protein results in irreversible inhibition. nih.gov Unlike non-covalent inhibitors that bind and dissociate from their targets, a covalently bound inhibitor permanently inactivates the protein. This mechanism can offer advantages in terms of potency and duration of action. The inactivation of the target protein persists until the protein is degraded and replaced through cellular turnover. This irreversible nature is a key feature of the biological activity of many chloroacetamide-containing molecules.

Enzyme Modulation and Functional Perturbation

Through both covalent and non-covalent interactions, N-(3-[chloroacetamido]propyl)imidazole and similar structures can modulate the activity of a wide array of enzymes, thereby disrupting critical cellular functions.

DNA Gyrase and Topoisomerase II: These enzymes are essential for managing DNA topology during replication, transcription, and recombination. wikipedia.orgnih.gov DNA gyrase, a type II topoisomerase found in bacteria, introduces negative supercoils into DNA. nih.govnih.gov Topoisomerase II, found in eukaryotes, alters DNA topology by creating transient double-strand breaks. wikipedia.orgnih.gov Imidazole-containing compounds have been investigated as inhibitors of these enzymes. nih.gov For example, certain benzodiimidazole and dipyrroloimidazobenzimidazole quinone ring systems act as catalytic inhibitors of topoisomerase II. nih.gov By interfering with the function of these enzymes, these compounds can lead to the accumulation of DNA damage and ultimately cell death, a mechanism exploited in both antibacterial and anticancer therapies. wikipedia.orgmdpi.com

Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan cell wall. nih.govnih.govwikipedia.org Inhibition of these enzymes weakens the cell wall, leading to cell lysis and bacterial death. nih.govnih.gov While the primary mechanism of widely used β-lactam antibiotics is the formation of a covalent acyl-enzyme complex with PBPs, the development of novel inhibitors, including those with different chemical scaffolds, is an active area of research to combat antibiotic resistance. nih.gov

Lanosterol 14-alpha Demethylase (CYP51A1): This cytochrome P450 enzyme is a key component in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals. nih.govwikipedia.orgwikipedia.org The imidazole (B134444) moiety is a classic feature of azole antifungal drugs, which inhibit lanosterol 14-alpha demethylase by coordinating with the heme iron atom in the enzyme's active site. nih.gov This disrupts the production of essential membrane sterols, leading to impaired membrane function and fungal cell death. wikipedia.org Phenyl alkyl imidazole-based compounds have also been shown to be potent inhibitors of this enzyme class. nih.gov

Kinases: Kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Imidazole-containing compounds have been developed as inhibitors of various kinases, such as Aurora kinases, which are critical for mitotic progression. nih.gov For instance, AT9283, a multikinase inhibitor containing a benzimidazole core, targets Aurora A and B kinases. nih.gov

By modulating the activity of key enzymes like kinases, this compound and related compounds can have profound effects on cellular signaling pathways.

AKT Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some dual inhibitors of topoisomerase I and II have been shown to induce apoptosis by inhibiting this signaling pathway. medchemexpress.com Inhibition of this pathway can shift the balance towards cell death and is a common strategy in cancer therapy.

Apoptosis Induction: Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Many cytotoxic agents, including those that damage DNA or inhibit critical enzymes, ultimately trigger apoptosis. nih.gov For example, certain thiazole derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov The induction of apoptosis in cancer cells is a desired outcome for many anticancer therapies. nih.gov

DNA Interaction and Nucleic Acid Modification

Beyond protein targeting, some imidazole-containing compounds can also interact directly with nucleic acids, leading to their modification and the disruption of their function.

The imidazole ring can act as a DNA denaturant, with studies showing that it can lower the melting temperature of DNA, suggesting it binds to single-stranded DNA. nih.gov Pyrrole-imidazole polyamides are synthetic molecules that can bind to the minor groove of DNA, and this interaction can interfere with DNA repair processes. nih.gov

Furthermore, the reactive chloroacetamide group can be incorporated into nucleic acid structures. For example, chloroacetamide-linked nucleotides have been synthesized and used to create reactive RNA probes. nih.gov These modified RNA molecules can form covalent cross-links with RNA-binding proteins, a valuable tool for studying RNA-protein interactions. nih.gov This demonstrates the potential for the chloroacetamide moiety to be used in the targeted modification of nucleic acids and their associated proteins. nih.govmdpi.com

Interactive Data Table: Enzyme Inhibition by Imidazole-Containing Compounds

Compound ClassTarget EnzymeOrganism/SystemMechanism of InhibitionReference
BenzodiimidazolesTopoisomerase IIHumanCatalytic Inhibition nih.gov
AzolesLanosterol 14-alpha DemethylaseFungiHeme Coordination nih.govwikipedia.org
Phenyl alkyl imidazoles17α-hydroxylase/17,20-lyaseHumanNot Specified nih.gov
Benzimidazoles (e.g., AT9283)Aurora Kinases A and BHumanATP-Competitive Inhibition nih.gov

Based on a comprehensive review of scientific literature and chemical databases, there is a significant lack of specific published research on the chemical compound “this compound.” Consequently, it is not possible to generate the detailed and scientifically accurate article as per the provided outline.

Searches for this specific compound did not yield dedicated studies on its in vitro and pre-clinical biological activities. The required data for the following sections and subsections is not available in the public domain:

Antimicrobial Spectrum (Bacterial, Fungal, Viral, Parasitic)

Growth Inhibition Studies

Specificity Against Pathogenic Microorganisms

Anticancer Potential

Anti-proliferative Effects in Cell Lines

Induction of Programmed Cell Death (Apoptosis)

Anti-inflammatory Response Modulation

While research exists for broader categories of related compounds, such as imidazole derivatives and chloroacetamides, directly applying those findings to "this compound" would be scientifically inaccurate and speculative. Adhering to the strict instructions to focus solely on the specified compound and to ensure scientific accuracy, the article cannot be written. There is no detailed research data or corresponding data tables to include for this specific molecule.

In Vitro and Pre Clinical Biological Activities

Receptor Binding and Ligand Activity in Local Anesthetic Models

A comprehensive review of scientific literature did not yield specific studies detailing the in vitro and pre-clinical receptor binding profiles or ligand activity of the chemical compound N-(3-[chloroacetamido]propyl)imidazole in models of local anesthesia involving ion channels. Consequently, there is no specific data available to populate a detailed analysis or data table on its direct interactions with neuronal receptors, such as voltage-gated sodium channels, which are the primary targets for local anesthetic agents.

Local anesthetics typically function by reversibly blocking the voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses. The efficacy of a local anesthetic is often determined by its affinity for the sodium channel and its ability to maintain the channel in an inactive state.

While the chloroacetamido moiety is present in some compounds investigated for local anesthetic properties, and imidazole (B134444) derivatives have been explored for a wide range of pharmacological activities, specific research elucidating the structure-activity relationship and direct ion channel interaction for this compound is not publicly available in the reviewed scientific literature. Current time information in Città Metropolitana di Bari, IT. A study on a series of 4-(2-chloroacetamido) benzoic acid derivatives, which included an imidazole-containing compound, did show local anesthetic activity. nih.govresearchgate.net However, the structural differences between that compound and this compound are significant, precluding direct extrapolation of its specific receptor binding characteristics.

Further research, including electrophysiological studies on isolated nerve fibers and binding assays with specific ion channel preparations, would be necessary to characterize the potential local anesthetic properties and the precise mechanism of action of this compound. Without such empirical data, any discussion of its receptor binding and ligand activity remains speculative.

Computational and Structural Biology Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as "N-(3-[chloroacetamido]propyl)imidazole," and a target protein.

Prediction of Binding Modes and Affinities

Studies involving molecular docking have been employed to predict how "this compound" and its analogues bind to the active sites of various proteins. These simulations help in elucidating the specific conformations and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is calculated to estimate the strength of the interaction. For instance, in studies of similar acetamide derivatives, favorable binding energies have been indicative of potent biological activity.

Identification of Potential Biological Targets

A key application of molecular docking is the identification of potential biological targets for a given compound. By screening "this compound" against a library of protein structures, researchers can hypothesize its mechanism of action. This approach has been used to identify potential targets in various disease pathways. For example, docking studies on related imidazole (B134444) compounds have suggested interactions with enzymes like kinases, which are often implicated in cancer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential for understanding how the physicochemical properties of a molecule influence its efficacy.

Elucidation of Physicochemical Descriptors Influencing Activity

QSAR studies on imidazole-based compounds have identified several key physicochemical descriptors that influence their biological activity. These descriptors can include steric, electronic, and hydrophobic properties. By analyzing a series of related compounds, researchers can determine which molecular features are most important for activity. For example, the presence of specific substituents on the imidazole ring can significantly alter the compound's interaction with its target.

Predictive Modeling for Novel Analogues

Once a reliable QSAR model is developed, it can be used to predict the biological activity of novel, untested analogues of "this compound". wikipedia.org This predictive capability is a powerful tool in drug discovery, as it allows for the rational design of more potent and selective compounds while reducing the need for extensive experimental screening. By modifying the structure of the lead compound and using the QSAR model to forecast the impact of these changes, the drug design process can be significantly accelerated.

Chemoproteomics and Target Identification Methodologies

Chemoproteomics is a powerful strategy for identifying the protein targets of a bioactive compound directly in a complex biological system. This approach often utilizes chemical probes derived from the compound of interest to capture and identify its binding partners. For a compound like "this compound," which contains a reactive chloroacetamide group, it is well-suited for use as a covalent probe in chemoproteomic experiments. The chloroacetamide moiety can form a covalent bond with nucleophilic residues (such as cysteine) on its protein target, enabling the stable capture and subsequent identification of the target protein by mass spectrometry. This methodology provides direct evidence of target engagement within a cellular context and can uncover novel mechanisms of action.

Activity-Based Protein Profiling (ABPP) using Chloroacetamide Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems. nih.gov This technique employs active site-directed covalent probes to label and enrich active enzymes for subsequent identification by mass spectrometry. nih.gov The chloroacetamide group in this compound serves as a reactive "warhead" that can covalently modify nucleophilic residues in enzyme active sites.

Chloroacetamide-based probes are a class of electrophilic probes that have been utilized in ABPP to target various enzymes. mdpi.com The chloroacetamide moiety is an alkylating agent that reacts with nucleophilic amino acid residues, most notably cysteine, through a nucleophilic substitution reaction. This reactivity makes this compound a potential candidate for use as an activity-based probe.

Research Findings:

The general workflow for an ABPP experiment using a probe like this compound would involve several key steps. First, the probe is introduced into a biological sample, such as a cell lysate or even intact cells. The probe then navigates the complex proteome and covalently binds to the active sites of its target enzymes. Following this labeling step, the probe-labeled proteins are typically enriched, often using a reporter tag that is either pre-attached to the probe or added post-labeling via click chemistry. Finally, the enriched proteins are identified and quantified using mass spectrometry-based proteomics.

Competitive ABPP is a variation of this technique where a library of potential inhibitors is screened for their ability to compete with the activity-based probe for binding to the target enzyme. A reduction in the signal from the probe indicates that the inhibitor is binding to the active site of the enzyme. This approach allows for the discovery of new enzyme inhibitors and the characterization of their selectivity and potency.

While specific studies on this compound as an ABPP probe are not available, the well-established reactivity of the chloroacetamide warhead suggests its potential for targeting cysteine-containing enzymes. The imidazole and propyl linker components of the molecule would contribute to the probe's binding affinity and selectivity for specific protein targets.

Table 1: Key Features of Activity-Based Protein Profiling (ABPP)

FeatureDescription
Principle Utilizes covalent probes to label active enzyme sites.
Probe Components Typically consists of a reactive group (warhead), a linker, and a reporter tag.
Chloroacetamide Warhead Reacts with nucleophilic residues, primarily cysteine.
Applications Enzyme discovery, inhibitor screening, and target identification.
Analytical Method Primarily mass spectrometry-based proteomics.

Photoaffinity Labeling for Protein Capture

Photoaffinity labeling (PAL) is another powerful technique for identifying and studying ligand-protein interactions. nih.gov Unlike ABPP, which relies on the intrinsic reactivity of an electrophilic warhead, PAL utilizes a photoreactive group that, upon activation by light, forms a highly reactive intermediate that can covalently bind to nearby amino acid residues. enamine.net This method allows for the capture of both covalent and non-covalent interactions. escholarship.org

This compound itself is not a photoaffinity probe as it lacks a photoreactive moiety. However, it could be chemically modified to incorporate one. Common photoreactive groups include aryl azides, benzophenones, and diazirines. enamine.net For instance, a benzophenone group could be attached to the imidazole ring or the propyl linker.

Research Findings:

The imidazole moiety of this compound can play a crucial role in a photoaffinity labeling experiment. Imidazole is known to coordinate with metal ions in metalloproteins and can also participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket. nih.gov This inherent binding affinity can be exploited to direct the photoaffinity probe to a specific target.

A study by Gentry et al. (2006) demonstrated the use of an imidazole-tethered benzophenone probe to photoaffinity label P450Cam. nih.gov In this case, the imidazole group anchored the probe in the active site of the enzyme by coordinating with the heme iron, ensuring that the covalent modification by the photoreactive benzophenone occurred specifically within the active site. nih.gov This approach allowed for the identification of the amino acid residues in close proximity to the binding site. nih.gov

A hypothetical photoaffinity probe based on the this compound scaffold could be designed to investigate its protein targets. Upon irradiation with UV light, the photoreactive group would generate a reactive species, leading to the covalent attachment of the probe to its binding partner. Subsequent proteomic analysis would then identify the protein that was captured. Competition experiments, where the unmodified this compound is added in excess, can be used to validate the specificity of the interaction. nih.gov

Table 2: Comparison of ABPP and Photoaffinity Labeling

FeatureActivity-Based Protein Profiling (ABPP)Photoaffinity Labeling (PAL)
Activation Relies on intrinsic chemical reactivity.Requires activation by light.
Warhead Electrophilic group (e.g., chloroacetamide).Photoreactive group (e.g., benzophenone).
Interaction Type Primarily targets active enzyme sites.Can capture a broader range of interactions.
Probe Design Based on enzyme mechanism.Based on ligand binding.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis and stereochemistry are therefore essential for understanding the structure-activity relationship of this compound.

Conformational Analysis:

Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing conformational analysis. nih.gov By systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. nih.gov This allows for the identification of the most stable, low-energy conformations of the molecule.

Stereochemical Considerations:

This compound does not possess any chiral centers, and therefore, it does not have any stereoisomers (enantiomers or diastereomers). The molecule is achiral.

However, the binding of this compound to a chiral protein target can be stereoselective. The specific conformation adopted by the molecule upon binding will be dictated by the three-dimensional architecture of the protein's binding site. Even though the ligand itself is achiral, its interaction with the chiral environment of the protein can lead to a specific and well-defined bound conformation. Understanding these preferred binding poses is critical for elucidating the mechanism of action and for the design of more potent and selective analogs.

Table 3: Summary of Conformational and Stereochemical Properties

PropertyDescription
Flexibility Possesses multiple rotatable bonds leading to conformational flexibility.
Key Dihedrals Rotations around the C-N bonds of the propyl linker and the amide bond are critical.
Chirality The molecule is achiral and does not have stereoisomers.
Binding Can adopt a specific conformation upon binding to a chiral protein target.

Applications in Chemical Biology and Material Science

Development of Chemical Probes for Target Elucidation

The chloroacetamide functional group is a well-established reactive moiety for the development of chemical probes aimed at identifying and characterizing protein targets. nih.govacs.org Chemical probes are small molecules designed to selectively interact with a specific protein, often through covalent modification, enabling the study of that protein's function and its role in biological processes. nih.gov The electrophilic nature of the chloroacetamide group in N-(3-[chloroacetamido]propyl)imidazole allows it to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and histidine. nih.govacs.org

This covalent labeling strategy is particularly useful for "pull-down" experiments where the modified protein is isolated from a complex biological sample for subsequent identification by mass spectrometry. The imidazole (B134444) portion of the molecule can contribute to the binding affinity and selectivity of the probe for its target protein through various non-covalent interactions, including hydrogen bonding and π-stacking. researchgate.net

The development of such probes involves a process of screening fragment libraries containing reactive groups like chloroacetamido against specific protein targets to identify new scaffolds for covalent inhibitors. rsc.org While direct studies utilizing this compound as a chemical probe are not extensively documented, its structural motifs are analogous to other successful chloroacetamide-based probes used in target identification and validation. nih.govacs.orgrsc.org

Table 1: Key Features of Chloroacetamide-Based Chemical Probes
FeatureDescriptionRelevance of this compound
Reactive GroupForms a stable covalent bond with the target protein.Contains a chloroacetamide group that can react with cysteine or histidine residues. nih.govacs.org
Binding MoietyProvides affinity and selectivity for the target.The imidazole ring can participate in hydrogen bonding and other non-covalent interactions to direct the probe to specific binding sites. researchgate.net
LinkerConnects the reactive group and the binding moiety.The propyl chain serves as a flexible linker.

Functionalization of Biomolecules and Polymeric Materials

The dual functionality of this compound also lends itself to the modification of various biomolecules and synthetic polymers, thereby altering their properties for specific applications.

Polysaccharides such as starch are abundant, renewable, and biodegradable polymers with a wide range of applications. ijpsr.com However, their native properties often require modification to enhance their performance in specific contexts. The chemical functionalization of polysaccharides involves the reaction of their numerous hydroxyl groups with various reagents to introduce new functionalities. ijpsr.commdpi.com

The chloroacetamide group of this compound can potentially serve as a reactive handle to graft the imidazole functionality onto the polysaccharide backbone. This derivatization could impart new properties to the starch, such as improved solubility, metal-ion chelation capabilities, or catalytic activity, owing to the presence of the imidazole ring. researchgate.netresearchgate.net While specific studies on the reaction of this compound with starch are not prevalent, the general principles of polysaccharide modification support this potential application. ijpsr.commdpi.com

Imidazole and its derivatives are widely used as curing agents and accelerators for epoxy resins. capes.gov.brespublisher.comresearchgate.net They can initiate the anionic polymerization of the epoxy resin, leading to a highly cross-linked and durable thermoset material. espublisher.com A key challenge in the use of epoxy resins is controlling the curing process, particularly for one-component systems that require long-term storage stability at room temperature followed by rapid curing at elevated temperatures. researchgate.net

This has led to the development of "latent" curing agents, which are chemically modified to have low reactivity at ambient temperatures but become active under specific conditions such as heat. espublisher.comespublisher.com The structure of this compound, with its substituted imidazole ring, is consistent with strategies used to create latent curing agents. The chloroacetamido group could modulate the nucleophilicity and steric hindrance around the imidazole nitrogen atoms, thereby influencing the initiation temperature of the curing reaction. researchgate.net By carefully designing the substituent on the imidazole ring, it is possible to tune the curing profile of the epoxy resin system to meet the demands of various applications, from electronic packaging to adhesives. capes.gov.bracs.org

Table 2: Comparison of Imidazole-Based Curing Agents for Epoxy Resins
Curing Agent TypeCharacteristicsPotential Role of this compound
Unmodified ImidazoleHighly reactive, short pot life at room temperature. researchgate.netThe substituent group modifies the reactivity.
Sterically Hindered ImidazolesReduced reactivity at room temperature, higher curing temperatures. researchgate.netThe propyl-chloroacetamide group can provide steric bulk.
Chemically Blocked ImidazolesThe imidazole is part of a thermally labile adduct that releases the active imidazole upon heating. capes.gov.brespublisher.comThe chloroacetamide group could potentially be used to create a thermally cleavable protecting group.

Intermediates for Advanced Organic Synthesis

The imidazole ring is a fundamental structural motif found in numerous biologically active molecules, including pharmaceuticals and natural products. longdom.orgresearchgate.net Consequently, the synthesis of substituted imidazoles is an area of significant interest in medicinal and organic chemistry. nih.gov this compound, containing both a pre-formed imidazole ring and a reactive chloroacetamide group, serves as a valuable intermediate for the synthesis of more complex molecules. researchgate.net

The chloroacetamide moiety can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For instance, it can react with amines, thiols, and other nucleophiles to create a wide range of N-(3-[amido]propyl)imidazole derivatives. This versatility makes it a useful building block for the construction of libraries of compounds for drug discovery and for the synthesis of functional materials. rsc.orgnih.govnih.gov

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes for Structural Diversity

Future synthetic efforts will likely focus on developing more efficient and versatile routes to N-(3-[chloroacetamido]propyl)imidazole and its analogs. A key objective will be to create a diverse library of related compounds to enable comprehensive structure-activity relationship (SAR) studies. Methodologies that allow for the facile introduction of various substituents on the imidazole (B134444) ring and modifications of the chloroacetamido propyl side chain will be of particular interest. Exploring multicomponent reactions and flow chemistry could offer pathways to rapid analog synthesis, accelerating the discovery of derivatives with enhanced potency, selectivity, or novel biological activities.

Advanced Mechanistic Elucidation of Biological Actions

A deeper understanding of how this compound exerts its biological effects at a molecular level is a critical area for future investigation. Advanced mechanistic studies will be necessary to precisely identify its cellular targets and elucidate the intricacies of its binding interactions. Techniques such as time-resolved crystallography and advanced spectroscopic methods could provide dynamic snapshots of the covalent modification process. Furthermore, investigating the downstream cellular consequences of target engagement will be crucial to fully comprehend its mechanism of action and potential therapeutic implications.

Integration of Multi-omics Data for Comprehensive Target Profiling

To obtain a holistic view of the biological impact of this compound, future research should leverage the power of multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive profile of the cellular pathways modulated by the compound. This systems-level perspective will be invaluable for identifying both on-target and potential off-target effects, providing a more complete picture of its biological activity and guiding the development of more selective next-generation compounds.

Design of Next-Generation Chemical Tools and Research Reagents

Building upon the foundational structure of this compound, there is a significant opportunity to design and synthesize a new generation of chemical tools and research reagents. This could involve the development of "clickable" analogs or the incorporation of reporter tags, such as fluorophores or biotin, to facilitate the identification and visualization of its cellular targets. Such probes would be invaluable for activity-based protein profiling (ABPP) and other chemoproteomic techniques, enabling a more direct and comprehensive exploration of its interactions within the complex cellular environment.

Application in Emerging Biotechnological Fields

The unique properties of this compound as a covalent modifier could be harnessed for applications in emerging areas of biotechnology. For instance, it could be explored as a tool for protein engineering, enabling the site-specific modification of proteins to alter their function or stability. There may also be potential applications in the development of novel biosensors or as a component of sophisticated cellular control systems in synthetic biology. Investigating these innovative applications will expand the utility of this compound beyond traditional medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-[chloroacetamido]propyl)imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or chlorination reactions. For example, chlorination of precursor alcohols using SOCl₂ (as demonstrated for analogous imidazole derivatives) yields chloroacetamido-functionalized products . Optimization involves controlling reaction temperature (e.g., room temperature for nucleophilic substitutions ) and using catalysts like triethylamine to enhance reactivity . Purification via flash column chromatography (e.g., chloroform/methanol 8:2) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity by identifying proton environments (e.g., imidazole ring protons at δ 7.4–7.8 ppm and chloroacetamido CH₂ at δ 3.6–4.0 ppm) .
  • Mass Spectrometry : HRMS provides precise molecular weight confirmation (e.g., m/z calculated vs. observed) .
  • IR Spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodological Answer : Purity assessment requires a combination of techniques:

  • HPLC : Retention time consistency compared to standards .
  • Melting Point Analysis : Sharp melting ranges indicate purity (e.g., 120°C for similar imidazole derivatives) .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity of this compound with nucleophiles?

  • Methodological Answer : Divergent reactivity (e.g., with amines vs. thiols) can be resolved by:

  • Kinetic Studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify intermediate species .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and explain regioselectivity .
  • Controlled Variables : Test under inert atmospheres to rule out oxidation side reactions .

Q. What strategies are recommended for resolving crystallographic disorder in this compound derivatives?

  • Methodological Answer :

  • SHELXL Refinement : Use twin refinement and anisotropic displacement parameters to model disordered regions .
  • Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., NH∙∙∙∙N motifs) to constrain disorder .

Q. How can researchers design assays to evaluate the biological activity of this compound analogs?

  • Methodological Answer :

  • NCI-60 Screening : Test compounds at 10⁻⁵ M against 60 human tumor cell lines (leukemia, melanoma, etc.) to assess selective cytotoxicity .
  • Dose-Response Curves : Use RPMI 1640 media with 5% FBS and L-glutamine, incubating for 48–72 hours .
  • COMPARE Analysis : Compare activity profiles to known drugs to infer mechanisms .

Q. What methodologies are suitable for analyzing pH-sensitive behavior in polymers derived from this compound?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes across pH gradients .
  • Potentiometric Titration : Determine pKa of imidazole groups to correlate with solubility shifts .
  • Fluorescence Spectroscopy : Use pyrene probes to monitor micelle formation/disruption at critical pH thresholds .

Data Contradiction Resolution

Q. How should discrepancies in reported reaction yields for this compound synthesis be investigated?

  • Methodological Answer :

  • Reproducibility Trials : Standardize solvents (e.g., anhydrous DMF vs. xylene) and reagent ratios .
  • Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., unreacted starting materials) .
  • Cross-Validation : Compare results across labs using identical protocols (e.g., triethylamine as base) .

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